![molecular formula C16H18N2O4 B2560051 Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate CAS No. 2361695-18-1](/img/structure/B2560051.png)
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate, also known as MPBC, is a synthetic compound that has gained attention in the scientific community due to its potential use in drug discovery and development. MPBC is a pyrrolidine derivative that has shown promising results in various studies related to the treatment of cancer, inflammation, and neurological disorders.
Mechanism Of Action
The mechanism of action of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate is not fully understood. However, it has been suggested that it may act through multiple pathways. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibition has been linked to the induction of cell cycle arrest and apoptosis in cancer cells. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. Activation of the Nrf2 pathway has been shown to protect neuronal cells against oxidative stress.
Biochemical and Physiological Effects
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of HDACs, which leads to the induction of cell cycle arrest and apoptosis in cancer cells. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to protect neuronal cells against oxidative stress and cell death.
Advantages And Limitations For Lab Experiments
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been shown to have a high potency against cancer cell lines, making it an attractive lead compound for drug discovery and development. However, there are also limitations to using Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate in lab experiments. It has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. In addition, the mechanism of action of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate is not fully understood, which makes it difficult to optimize its activity and selectivity.
Future Directions
There are several future directions for the study of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate. One direction is to further study its anti-cancer activity in vivo, particularly in animal models of cancer. Another direction is to optimize the pharmacokinetic properties of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate to improve its efficacy and selectivity. Additionally, further studies are needed to fully understand the mechanism of action of Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate and its potential targets. Finally, Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate can be used as a lead compound for the development of novel drugs that target cancer, inflammation, and neurological disorders.
Synthesis Methods
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the condensation of 4-aminobenzoic acid with 2-acetyl-1-pyrroline to form an intermediate, which is then reacted with methyl chloroformate to yield Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate. The final product is obtained after purification through column chromatography.
Scientific Research Applications
Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has shown potential as a lead compound in drug discovery and development. It has been studied extensively in vitro and in vivo for its anti-cancer, anti-inflammatory, and neuroprotective properties. Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, Methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate has been shown to protect neuronal cells against oxidative stress and cell death.
properties
IUPAC Name |
methyl 1-[4-(prop-2-enoylamino)benzoyl]pyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-14(19)17-13-6-4-11(5-7-13)15(20)18-9-8-12(10-18)16(21)22-2/h3-7,12H,1,8-10H2,2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNVZCNNBLTKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-[4-(prop-2-enamido)benzoyl]pyrrolidine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chlorophenyl)methylsulfanyl]-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2559970.png)
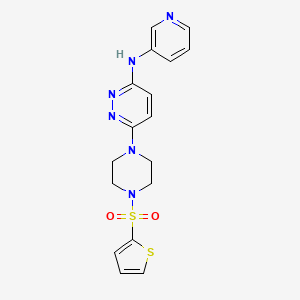
![N-[2-(4-fluorophenoxy)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2559974.png)
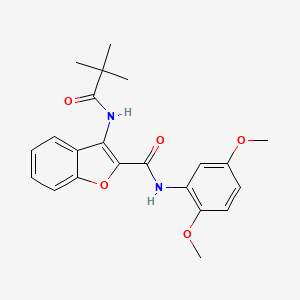
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2559978.png)

![[(1(10)E,2R,4R)]-2-Methoxy-8,12-epoxygemacra-1(10),7,11-trien-6-one](/img/structure/B2559981.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenylbutan-1-one](/img/structure/B2559982.png)
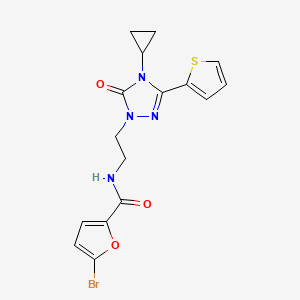
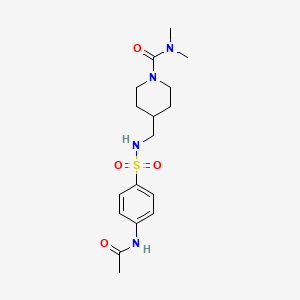
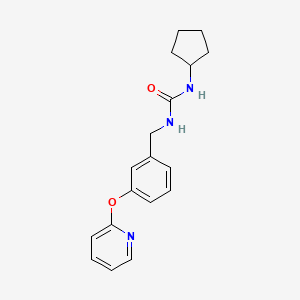
![6-(4-fluorophenyl)-N-(2-methoxyphenethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2559988.png)
![8-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B2559989.png)
